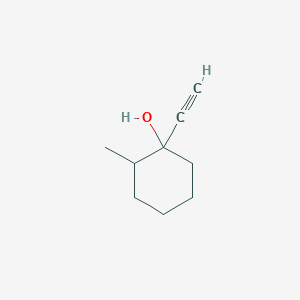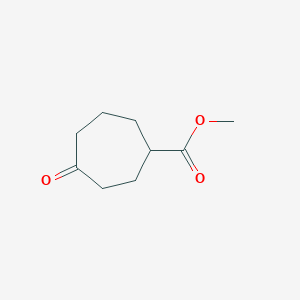![molecular formula C14H19N3O5S B093128 1-Cyclohexyl-3-[(3-nitro-P-tolyl)sulphonyl]urea CAS No. 19288-66-5](/img/structure/B93128.png)
1-Cyclohexyl-3-[(3-nitro-P-tolyl)sulphonyl]urea
Overview
Description
1-Cyclohexyl-3-[(3-nitro-P-tolyl)sulphonyl]urea, also known as NBU-1, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the enzyme soluble guanylyl cyclase (sGC), which is involved in the regulation of various physiological processes such as blood pressure, platelet aggregation, and smooth muscle relaxation.
Mechanism of Action
1-Cyclohexyl-3-[(3-nitro-P-tolyl)sulphonyl]urea exerts its inhibitory effect on sGC by binding to the heme group of the enzyme, which is essential for its catalytic activity. This results in a decrease in the production of cyclic guanosine monophosphate (cGMP), a second messenger molecule that mediates the physiological effects of sGC activation. The inhibition of sGC by 1-Cyclohexyl-3-[(3-nitro-P-tolyl)sulphonyl]urea can lead to a decrease in blood pressure, inhibition of platelet aggregation, and relaxation of smooth muscle.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-Cyclohexyl-3-[(3-nitro-P-tolyl)sulphonyl]urea are primarily related to its inhibition of sGC activity. This can lead to a decrease in blood pressure, inhibition of platelet aggregation, and relaxation of smooth muscle. 1-Cyclohexyl-3-[(3-nitro-P-tolyl)sulphonyl]urea has been shown to be effective in reducing pulmonary arterial pressure in animal models of pulmonary hypertension, and has also been shown to have anti-inflammatory effects in vitro.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-Cyclohexyl-3-[(3-nitro-P-tolyl)sulphonyl]urea is its high potency and specificity for sGC inhibition. This makes it a useful tool for studying the role of sGC in various physiological and pathological processes. However, one of the limitations of 1-Cyclohexyl-3-[(3-nitro-P-tolyl)sulphonyl]urea is its relatively low solubility in water, which can make it difficult to use in certain experimental settings. Additionally, the use of 1-Cyclohexyl-3-[(3-nitro-P-tolyl)sulphonyl]urea in vivo can be challenging due to its rapid metabolism and clearance.
Future Directions
There are several potential future directions for research on 1-Cyclohexyl-3-[(3-nitro-P-tolyl)sulphonyl]urea. One area of interest is the development of more potent and selective sGC inhibitors based on the structure of 1-Cyclohexyl-3-[(3-nitro-P-tolyl)sulphonyl]urea. Another potential direction is the investigation of the therapeutic potential of 1-Cyclohexyl-3-[(3-nitro-P-tolyl)sulphonyl]urea in various disease states, such as pulmonary hypertension and cardiovascular disease. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the anti-inflammatory effects of 1-Cyclohexyl-3-[(3-nitro-P-tolyl)sulphonyl]urea, and to explore its potential use in the treatment of inflammatory disorders.
Synthesis Methods
The synthesis of 1-Cyclohexyl-3-[(3-nitro-P-tolyl)sulphonyl]urea involves the reaction of 3-nitro-p-tolylsulfonyl isocyanate with cyclohexylamine in a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction is usually carried out under reflux conditions for several hours, and the resulting product is purified by column chromatography. The yield of 1-Cyclohexyl-3-[(3-nitro-P-tolyl)sulphonyl]urea is typically around 50-60%, and the purity can be confirmed by NMR spectroscopy.
Scientific Research Applications
1-Cyclohexyl-3-[(3-nitro-P-tolyl)sulphonyl]urea has been widely used in scientific research as a tool to study the role of sGC in various physiological and pathological processes. It has been shown to be effective in inhibiting sGC activity in vitro and in vivo, and has been used to investigate the role of sGC in cardiovascular diseases, pulmonary hypertension, and other conditions. 1-Cyclohexyl-3-[(3-nitro-P-tolyl)sulphonyl]urea has also been used to study the cGMP-dependent signaling pathway, which is involved in the regulation of smooth muscle relaxation and platelet aggregation.
properties
IUPAC Name |
1-cyclohexyl-3-(4-methyl-3-nitrophenyl)sulfonylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O5S/c1-10-7-8-12(9-13(10)17(19)20)23(21,22)16-14(18)15-11-5-3-2-4-6-11/h7-9,11H,2-6H2,1H3,(H2,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUVKYMVGCJODMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC(=O)NC2CCCCC2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O5S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30940960 | |
| Record name | N'-Cyclohexyl-N-(4-methyl-3-nitrobenzene-1-sulfonyl)carbamimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30940960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.38 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexyl-3-[(3-nitro-P-tolyl)sulphonyl]urea | |
CAS RN |
19288-66-5 | |
| Record name | N-[(Cyclohexylamino)carbonyl]-4-methyl-3-nitrobenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19288-66-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Cyclohexyl-3-((3-nitro-p-tolyl)sulphonyl)urea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019288665 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N'-Cyclohexyl-N-(4-methyl-3-nitrobenzene-1-sulfonyl)carbamimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30940960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-cyclohexyl-3-[(3-nitro-p-tolyl)sulphonyl]urea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.023 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















